molecular formula C7H5ClN2S B1594233 1,2-Benzisothiazol-5-amine, 3-chloro- CAS No. 148193-30-0

1,2-Benzisothiazol-5-amine, 3-chloro-

Cat. No.: B1594233
CAS No.: 148193-30-0
M. Wt: 184.65 g/mol
InChI Key: RDJGOLRFSSFEDL-UHFFFAOYSA-N
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Description

1,2-Benzisothiazol-5-amine, 3-chloro- is a useful research compound. Its molecular formula is C7H5ClN2S and its molecular weight is 184.65 g/mol. The purity is usually 95%.
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Properties

CAS No.

148193-30-0

Molecular Formula

C7H5ClN2S

Molecular Weight

184.65 g/mol

IUPAC Name

3-chloro-1,2-benzothiazol-5-amine

InChI

InChI=1S/C7H5ClN2S/c8-7-5-3-4(9)1-2-6(5)11-10-7/h1-3H,9H2

InChI Key

RDJGOLRFSSFEDL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N)C(=NS2)Cl

Canonical SMILES

C1=CC2=C(C=C1N)C(=NS2)Cl

148193-30-0

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-chloro-5-nitro-1,2-benzisothiazole (2.00 g) in toluene is treated with iron powder (8.40 g, 325 mesh) and concentrated hydrochloric acid (8 drops), heated to reflux, treated dropwise with water (8.00 mL), refluxed for 35 minutes, cooled to room temperature, and filtered through diatomaceous earth. The resultant filtrate is concentrated in vacuo to obtain a residue. Flash column chromatography of the residue using silica gel and an ethyl acetate/hexanes solution (1:1) gives the title product.
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2 g
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8.4 g
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catalyst
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8 mL
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Synthesis routes and methods II

Procedure details

A solution of 3-chloro-5-nitrobenzo[d]isothiazole (4.53 g, 21.1 mmol), iron (7.2 g, 129 mmol) and ammonium chloride (2.4 g, 45 mmol) in ethanol/water (2:1, 270 mL) is allowed to stir at 80° C. for 1.5 h. The resulting dark reaction mixture was filtered through Celite while still hot and concentrated under reduced pressure to give a brown solid, which was dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine. The resulting organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give a brown solid which was triturated with hexanes to provide 3-chlorobenzo[d]isothiazol-5-amine (3.7 g) as a yellow solid. 1H NMR (300 MHz, CDCl3): 7.57 (dd, 1H), 6.99 (dd, 1H), 6.66 ppm (dd, 1H). MW=184 confirmed by LC-MS, tr=10.41 min (Method Y) MH+=185.
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4.53 g
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reactant
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2.4 g
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ethanol water
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270 mL
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7.2 g
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